Ethyl 4-(oxan-4-ylamino)benzoate

Description

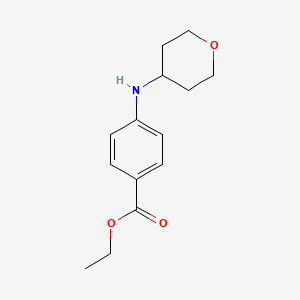

Ethyl 4-(oxan-4-ylamino)benzoate is a benzoate ester derivative featuring a tetrahydropyran (oxane) ring linked via an amino group to the para-position of the benzoate core. The oxan-4-ylamino substituent distinguishes it from related compounds by introducing a six-membered oxygen-containing heterocycle, which may influence solubility, electronic properties, and biological activity.

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

ethyl 4-(oxan-4-ylamino)benzoate |

InChI |

InChI=1S/C14H19NO3/c1-2-18-14(16)11-3-5-12(6-4-11)15-13-7-9-17-10-8-13/h3-6,13,15H,2,7-10H2,1H3 |

InChI Key |

VREUIGREOOLGOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(oxan-4-ylamino)benzoate typically involves the esterification of 4-(oxan-4-ylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as modified clay, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(oxan-4-ylamino)benzoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 4-(oxan-4-ylamino)benzoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

Hydrolysis: 4-(oxan-4-ylamino)benzoic acid and ethanol.

Reduction: 4-(oxan-4-ylamino)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(oxan-4-ylamino)benzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers to enhance their properties, such as flexibility and thermal stability.

Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

Industrial Applications: The compound can be used in the formulation of coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(oxan-4-ylamino)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(oxan-4-ylamino)benzoate with key analogs based on substituent groups, applications, and performance metrics derived from the evidence.

Amino-Substituted Benzoates

2.1.1. Ethyl 4-(Dimethylamino)benzoate (EDB)

- Structure: Features a dimethylamino group instead of the oxan-4-ylamino moiety.

- Applications: Photoinitiation: Acts as a hydrogen donor in Type II photoinitiating systems with thioxanthone derivatives, achieving ~50% final conversion in acrylate photopolymerization . Chemical Reactivity: Demonstrates higher reactivity than 2-(dimethylamino)ethyl methacrylate in resin cements, with improved physical properties and degree of conversion . Analytical Chemistry: Used as an internal calibrant in quantitative NMR due to high solubility in DMSO and non-overlapping NMR signals .

2.1.2. Ethyl 4-(Carbamoylamino)benzoate Derivatives

- Structure: Contains a urea-linked carbamoylamino group.

- Applications :

Alkoxy- and Alkylamino-Substituted Benzoates

2.2.1. Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate

- Structure : Incorporates a long alkyl chain with an amide linkage.

Heterocyclic-Substituted Benzoates

2.3.1. Ethyl 4-((4-(Pyridin-4-yl)pyrimidin-2-yl)amino)benzoate

- Structure : Features a pyrimidine-pyridine hybrid substituent.

- Applications :

2.3.2. Ethyl 4-[(4-Fluorobenzoyl)amino]benzoate

- Structure : Contains a fluorobenzoyl substituent.

- Applications :

Polymer-Modified Benzoates

2.4.1. Ethoxylated Ethyl-4-aminobenzoate

- Structure : Ethylene oxide-modified derivative with 25 ethoxylate units.

- Applications :

Performance Data and Comparative Analysis

Structural and Functional Insights

- Biological Activity: The tetrahydropyran ring may improve metabolic stability relative to linear alkyl chains (e.g., hexylamino derivatives) .

- Photochemical Reactivity: EDB’s superior photoinitiation efficiency (~50% conversion) suggests that electron-donating groups (e.g., dimethylamino) are critical for radical generation, whereas bulkier substituents (e.g., oxan-4-ylamino) might reduce reactivity .

Biological Activity

Ethyl 4-(oxan-4-ylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties. The synthesis methods, mechanisms of action, and relevant case studies are also discussed.

Chemical Structure and Properties

This compound is characterized by the presence of an oxan-4-ylamino group attached to a benzoate moiety. This structural feature is significant as it may influence the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, various synthesized derivatives have shown effectiveness against a range of microorganisms, including:

- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus flavus

In studies, compounds with similar structures demonstrated notable antibacterial and antifungal activities, suggesting that this compound may possess comparable properties .

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Candida albicans | Effective antifungal action |

2. Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural analogs that have been investigated for their ability to inhibit cancer cell proliferation. Research has highlighted that similar compounds can act on critical pathways involved in tumor growth, such as inhibiting enzymes like EZH2 and HSP90, which are implicated in various malignancies.

3. Enzyme Inhibition

This compound may also function as an enzyme inhibitor due to its structural characteristics. Compounds with similar functionalities have been shown to interact with specific enzymes, modulating their activity and potentially leading to therapeutic effects against diseases where these enzymes play a crucial role .

The mechanism through which this compound exerts its biological effects likely involves interaction with molecular targets such as enzymes or receptors. The oxan group may facilitate binding to these targets, influencing their activity and leading to the observed biological effects.

- DNA Interaction : Similar compounds have been noted for their ability to intercalate with DNA, affecting gene expression.

- Enzyme Targeting : The compound may mimic natural substrates, allowing it to bind effectively to active sites on enzymes.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Synthesis and Screening : A study synthesized a series of benzoate derivatives and screened them for antimicrobial activity against various pathogens. Results indicated significant activity across multiple strains, suggesting potential utility in treating infections .

- Anticancer Evaluation : Another investigation focused on the anticancer properties of structurally similar compounds, revealing promising results in inhibiting cancer cell lines through targeted enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.